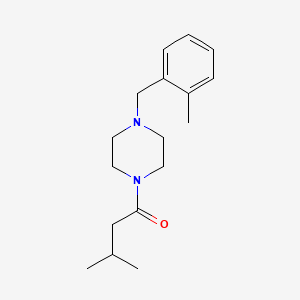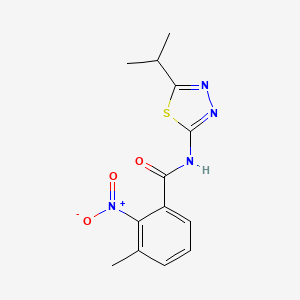
N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a derivative of carbothioamide and is synthesized through a specific method.
Wirkmechanismus
N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide exerts its effects through the activation of the hypothalamus-pituitary-gonadal axis, resulting in the increased secretion of luteinizing hormone and follicle-stimulating hormone. This leads to the stimulation of gonadal steroidogenesis and the subsequent increase in the production of testosterone and estrogen. N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide also has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has been shown to have various biochemical and physiological effects, including the stimulation of gonadal steroidogenesis, the increase in feed intake and growth rate of livestock, the improvement of the growth rate and survival rate of fish, and the reduction of oxidative stress and inflammation in the brain. N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has also been found to have potential anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has several advantages for lab experiments, including its relatively simple synthesis method, its potential applications in various fields, and its well-characterized mechanism of action. However, N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide also has some limitations, including its potential toxicity and the need for further research to fully understand its effects and potential applications.
Zukünftige Richtungen
There are several future directions for the research of N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide, including the investigation of its potential applications in other fields, such as veterinary medicine and environmental science. Further research is also needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases. Additionally, the development of new and improved synthesis methods for N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide may lead to increased efficiency and reduced toxicity.
Synthesemethoden
N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide is synthesized through the reaction of 2,5-dimethylaniline with carbon disulfide, followed by the reaction with morpholine and hydrochloric acid. The resulting compound is then treated with sodium hydroxide, resulting in the formation of N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide. This synthesis method is a relatively simple process and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has been found to have potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has been shown to increase the feed intake and growth rate of livestock, such as pigs and chickens. In aquaculture, N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has been used to improve the growth rate and survival rate of fish. In medicine, N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has been found to have potential anticancer and neuroprotective properties.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10-3-4-11(2)12(9-10)14-13(17)15-5-7-16-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZZUNOLVCLPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B5815771.png)


![2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5815792.png)

![1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5815805.png)
![4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5815806.png)

